molecular formula C24H32O8S B1673832 trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CAS No. 129314-27-8

trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Cat. No.: B1673832
CAS No.: 129314-27-8
M. Wt: 480.6 g/mol
InChI Key: NZWPFJNQOZFEDT-UHFFFAOYSA-N
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Biological Activity

Trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, commonly referred to as L-659,989, is a synthetic compound that has garnered attention for its potent biological activities, particularly as a platelet-activating factor (PAF) receptor antagonist. This article delves into the biological activity of L-659,989, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

L-659,989 has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C24H32O8S
  • Molecular Weight : 480.58 g/mol

The compound features a tetrahydrofuran ring and multiple methoxy and propoxy substituents that contribute to its biological activity.

L-659,989 acts primarily as a competitive antagonist of the PAF receptor. It inhibits the binding of PAF to its receptors on platelet membranes, which is crucial in mediating various physiological responses such as platelet aggregation and inflammatory processes.

Binding Affinity

The compound exhibits remarkable binding affinity with equilibrium inhibition constants ranging from:

  • 1.1 nM (rabbit)
  • 9.0 nM (human)

These values indicate that L-659,989 is significantly more effective than other PAF antagonists currently available .

Inhibition of Platelet Aggregation

L-659,989 effectively inhibits PAF-induced platelet aggregation in rabbits and humans. The effective dose (ED50) for neutrophils is:

  • 4.5 nM (rat)
  • 10 nM (human)

This inhibition is critical in conditions where excessive platelet activation contributes to thrombotic events .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting PAF-induced extravasation and lysosomal enzyme release in rat models. This suggests potential therapeutic applications in inflammatory diseases where PAF plays a pivotal role .

Oral Bioavailability

L-659,989 has shown significant oral bioavailability with an ED50 of:

  • 0.2 mg/kg in female rats
    It maintains an extraordinary oral duration of action lasting 12 to 16 hours at a dosage of 1.0 mg/kg , indicating its potential for practical therapeutic use .

Study on Metabolism

Research conducted on the metabolism of L-659,989 in rhesus monkeys revealed insights into its pharmacokinetics and potential implications for human therapy. The study illustrated how the compound is processed in vivo, providing essential data for future clinical applications .

Efficacy Against Anaphylactic Shock

In experimental models, L-659,989 demonstrated protective effects against lethal anaphylactic shock and endotoxin-induced shock in mice. This highlights its potential utility in managing severe allergic reactions .

Comparative Studies with Other Antagonists

Comparative studies have shown that L-659,989's efficacy surpasses that of other known PAF antagonists. Its unique chemical structure contributes to its enhanced potency and selectivity .

Properties

IUPAC Name

2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWPFJNQOZFEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926375
Record name 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129314-27-8
Record name L 659989
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Reactant of Route 2
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trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Reactant of Route 3
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Reactant of Route 4
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Reactant of Route 5
Reactant of Route 5
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Reactant of Route 6
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

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